5-(羟甲基)-N,N-二甲基呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

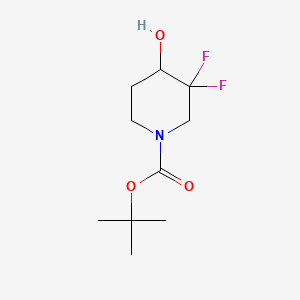

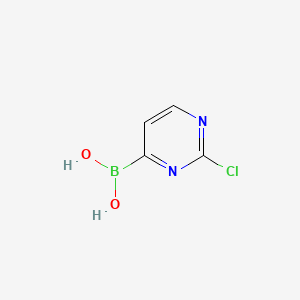

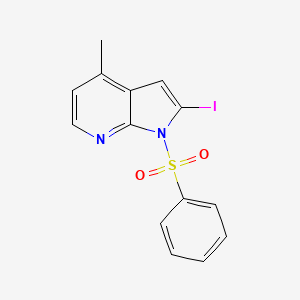

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is a derivative of Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural . HMF is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide from HMF involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . A recent study reported a chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from HMF . The process involved the reductive amination of HMF with a variety of primary amines using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .科学研究应用

Food Industry

5-(Hydroxymethyl)-N,N-dimethyl-2-furamide, also known as Hydroxymethylfurfural (HMF), is primarily used in the food industry as a food additive and flavoring agent for food products . It forms in sugar-containing food, particularly as a result of heating or cooking .

Biomedical Applications

HMF has potential applications in the biomedical field. It has been suggested as a potential candidate for treating a variety of diseases including cognitive disorders, gout, allergic disorders, anemia, hypoxia, cancers, ischemia, hemorrhagic shock, liver fibrosis, and oxidative injury .

Renewable Feedstocks

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Chemical Transformations

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived HMF . These transformations produce a number of fuels and chemicals .

Epigenetic Assays

Methylated and hydroxymethylated nucleotides, which include HMF, are designed for use with epigenetic assays . They are compatible with various DNA polymerases and are ultra-pure according to HPLC analysis .

Production of Value-Added Chemicals

HMF can be transformed to produce value-added commercial and potential chemicals such as furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF) .

Fuels and Fuel Additives

HMF can be transformed to produce fuels and fuel additives, including the gasoline blendstock 2,5-dimethylfuran (DMF), ethyl levulinate (EL), gamma-valerolactone (GVL), methylfuran (MF) and so on . These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .

未来方向

HMF and its derivatives have been identified as important biomass-derived platform molecules, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Therefore, the future research directions could involve exploring more efficient and sustainable methods for the synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide and its derivatives, and their potential applications in various industries.

作用机制

- The primary targets of this compound are muscarinic receptors , specifically the M2 and M3 subtypes .

Target of Action

Mode of Action

属性

IUPAC Name |

5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHHXHFVSLGYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672469 |

Source

|

| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

CAS RN |

1211764-32-7 |

Source

|

| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)

![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)

![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)